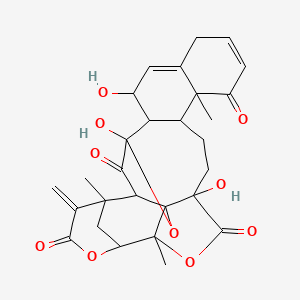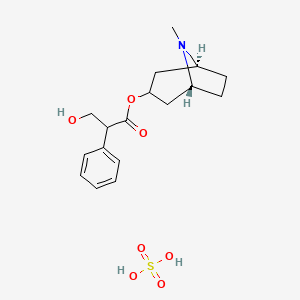
Verbasoside
Descripción general
Descripción
It is a phenylethanoid glycoside, which means it contains a hydroxyphenyl-ethyl moiety and a caffeoyl or cinnamic acid moiety connected by glycosidic and ester bonds . Verbasoside is found in over 200 species across 23 families, including Plantaginaceae, Verbenaceae, Lamiaceae, Scrophulariaceae, Orobanchaceae, and Rosaceae . This compound has gained attention due to its wide range of therapeutic properties, such as antioxidant, antimicrobial, anti-inflammatory, neuroprotective, cardioprotective, skin-protective, and anti-cancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Verbasoside can be synthesized through various methods, including chemical synthesis and biotechnological approaches. The chemical synthesis involves the esterification and glycosylation of hydroxytyrosol and caffeic acid with rhamnose and glucose . The reaction conditions typically include the use of catalysts such as acid or base catalysts, and the reactions are carried out under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The extraction process includes the use of solvents such as methanol or ethanol to obtain this compound from plant biomass . Advanced techniques like high-performance liquid chromatography (HPLC) are used to purify the compound . Biotechnological approaches, such as the use of genetically modified microorganisms, are also being explored to enhance the yield and purity of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Verbasoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its polyphenolic structure, it is highly susceptible to oxidation, which can lead to the formation of new species .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of hydroxy derivatives .
Aplicaciones Científicas De Investigación
Verbasoside has a wide range of scientific research applications due to its diverse therapeutic properties. In chemistry, it is studied for its antioxidant and antimicrobial activities . In biology, it is used to investigate its neuroprotective and cardioprotective effects . In medicine, this compound is explored for its potential in wound healing, dermatitis, neuroprotection, and anti-cancer activities . In the industry, it is used in the development of nanoformulations for various applications, such as corneal epithelial wound healing, anti-neuropathic, anti-wrinkle, anti-hyperalgesia, atopic dermatitis, alopecia, and cutaneous wound healing .
Mecanismo De Acción
The mechanism of action of verbasoside involves multiple pathways. It exerts its effects by inhibiting the activation of pro-inflammatory proteins and matrix metalloproteinases, which are involved in skin aging and inflammation . This compound also enhances mitochondrial function by increasing mitochondrial spare respiratory capacity and reducing reactive oxygen species levels . Additionally, it promotes the phosphorylation of nuclear factor erythroid 2-related factor 2 (Nrf2) and its nuclear translocation, leading to the activation of antioxidant response elements .
Comparación Con Compuestos Similares
Verbasoside is unique among phenylethanoid glycosides due to its wide range of therapeutic properties and its large molecular size, which poses challenges for bioavailability . Similar compounds include other phenylethanoid glycosides such as echinacoside, acteoside, and isoverbascoside . These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials .
Propiedades
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O12/c1-8-13(24)15(26)16(27)20(30-8)32-18-14(25)12(7-21)31-19(17(18)28)29-5-4-9-2-3-10(22)11(23)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16+,17+,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORPKYRPJIIARM-GYAWPQPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314477 | |
| Record name | Decaffeoylverbascoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61548-34-3 | |
| Record name | Decaffeoylverbascoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61548-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decaffeoylverbascoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol](/img/structure/B1253815.png)


![5,5,10,15-Tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol](/img/structure/B1253819.png)


![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1253826.png)

![(1R,3S,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1253831.png)



